1'-Hydroxymethyleugenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31706-95-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3 |
InChI Key |
DFQDENBMPURIHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Pictograms |
Irritant |
Synonyms |
1'-(hydroxymethyl)eugenol 1'-hydroxymethyleugenol |
Origin of Product |
United States |
Enzymatic Pathways Leading to the Formation of 1 Hydroxymethyleugenol
Cytochrome P450-Mediated 1'-Hydroxylation of Methyleugenol
The conversion of methyleugenol to 1'-hydroxymethyleugenol is a critical bioactivation step. oup.com This process is mediated by various isoforms of the cytochrome P450 system, exhibiting significant variability across species and being subject to induction and inhibition.
In vitro studies utilizing human liver microsomes and recombinant P450 enzymes have identified several isozymes capable of catalyzing the 1'-hydroxylation of methyleugenol. These include CYP1A2, CYP2A6, CYP2C9, CYP2C19, and CYP2D6. nih.govacs.org Among these, CYP1A2 and CYP2C9 have been highlighted as the most significant contributors in the human liver. nih.gov At physiologically relevant concentrations of methyleugenol, CYP1A2 appears to be the primary enzyme responsible for this biotransformation. nih.govacs.orgunivie.ac.at However, at higher substrate concentrations, the involvement of CYP2C9 and CYP2C19 becomes more pronounced. nih.govacs.orgunivie.ac.at
In contrast, studies with liver microsomes from control Fischer 344 rats suggest that CYP2E1 and potentially CYP2C6 are the main catalysts for this reaction. nih.goveuropa.eu The administration of methyleugenol to rats can lead to the induction of other P450 isozymes, including CYP2B and CYP1A2, which then also contribute to its 1'-hydroxylation. oup.comnih.govresearchgate.net
Table 1: Cytochrome P450 Isozymes Involved in 1'-Hydroxylation of Methyleugenol
| Species | Primary Isozymes Involved | Other Contributing Isozymes | Reference |
| Human | CYP1A2 (at physiological concentrations), CYP2C9 | CYP2A6, CYP2C19, CYP2D6 (especially at higher concentrations) | nih.govacs.orgunivie.ac.at |
| Rat | CYP2E1, CYP2C6 (in control microsomes) | CYP1A2, CYP2B (following induction) | oup.comnih.goveuropa.euresearchgate.net |
Kinetic analyses of methyleugenol 1'-hydroxylation in liver microsomes from control male Fischer 344 rats have revealed the presence of both high-affinity and low-affinity enzymatic components. The high-affinity component exhibits a Michaelis-Menten constant (K_m) of 74.9 ± 9.0 µM and a maximum velocity (V_max) of 1.42 ± 0.17 nmol/min/nmol P450. nih.govresearchgate.netacs.orgresearchgate.net
In human liver microsomes, the enzymatic efficiency (k_cat/K_m) of CYP1A2 for the 1'-hydroxylation of methyleugenol is markedly higher than that of other contributing isozymes. Specifically, the efficiency of CYP1A2 is approximately 30-fold greater than CYP2C9, 50-fold greater than CYP2C19, and more than 50-fold greater than CYP2D6. nih.govacs.orgresearchgate.net This underscores the predominant role of CYP1A2 in this metabolic pathway at lower, more physiologically relevant substrate concentrations. nih.govacs.org
Table 2: Kinetic Parameters for 1'-Hydroxylation of Methyleugenol in Rat Liver Microsomes
| Kinetic Parameter | Value | Reference |
| K_m (High-affinity component) | 74.9 ± 9.0 µM | nih.govresearchgate.netacs.orgresearchgate.net |
| V_max (High-affinity component) | 1.42 ± 0.17 nmol/min/nmol P450 | nih.govresearchgate.netacs.orgresearchgate.net |
| K_m (Low-affinity component) | Apparent several mM | nih.govresearchgate.netresearchgate.net |
The enzymatic 1'-hydroxylation of methyleugenol is susceptible to both induction and inhibition. In vitro studies with control rat liver microsomes have demonstrated significant inhibition of this pathway by various compounds. For instance, diallylsulfide, p-nitrophenol, tolbutamide (B1681337), and alpha-naphthoflavone (B191928) have been shown to inhibit the reaction by 40%, 55%, 30%, and 25%, respectively. nih.govacs.orgresearchgate.net Conversely, troleandomycin (B1681591), furafylline (B147604), quinine (B1679958), and cimetidine (B194882) did not exhibit significant inhibitory effects. nih.govacs.org
In vivo studies in rats have shown that administration of P450 inducers such as phenobarbital (B1680315), dexamethasone (B1670325), isosafrole, and isoniazid (B1672263) can enhance the 1'-hydroxylation of methyleugenol, suggesting the involvement of multiple inducible P450 isozymes. nih.govacs.orgresearchgate.net Furthermore, in humans, lifestyle factors are known to influence P450 activity; for example, smoking is an inducer of CYP1A enzymes, and the use of barbiturates induces CYP2C enzymes, which could potentially modulate the metabolism of methyleugenol. nih.govacs.org
Table 3: In Vitro Inhibition of Methyleugenol 1'-Hydroxylation in Rat Liver Microsomes
| Inhibitor | Concentration | Percent Inhibition | Reference |
| p-Nitrophenol | 200 µM | 55% | nih.govresearchgate.netacs.orgresearchgate.net |
| Diallylsulfide | Not specified | 40% | nih.govacs.orgresearchgate.net |
| Tolbutamide | Not specified | 30% | nih.govacs.orgresearchgate.net |
| alpha-Naphthoflavone | Not specified | 25% | nih.govacs.orgresearchgate.net |
Significant inter-species differences exist in the P450-mediated 1'-hydroxylation of methyleugenol. While CYP1A2 is the primary enzyme in humans at physiological concentrations, in control rats, CYP2E1 and possibly CYP2C6 play a more dominant role. nih.govacs.orgnih.goveuropa.eu This highlights the caution required when extrapolating metabolic data from rodent models to humans.
Furthermore, a substantial interindividual variability in the rate of 1'-hydroxylation has been observed in human liver samples, with a reported 37-fold difference in activity. nih.goveuropa.euresearchgate.netresearchgate.net The highest activities observed in human samples were comparable to those found in control rat liver microsomes. nih.goveuropa.euresearchgate.netresearchgate.net This variability in the human population suggests that genetic polymorphisms and environmental factors play a crucial role in determining the metabolic fate of methyleugenol.
Factors Influencing this compound Formation Dynamics
The formation of this compound is not static but is influenced by the dose and duration of exposure to its precursor, methyleugenol.
Studies in rats have demonstrated that the administration of methyleugenol can lead to a dose-dependent auto-induction of its own 1'-hydroxylation. nih.govresearchgate.netacs.orgresearchgate.net This phenomenon has been observed in rats treated with doses of 30 mg/kg body weight per day or higher for 25 days. europa.eu However, this auto-induction was not seen at a lower dose of 10 mg/kg body weight per day for 5 days. europa.eu The induction is attributed to an increase in the expression of various cytochrome P450 isozymes, notably CYP2B and CYP1A2. nih.govresearchgate.net
Table 4: Dose-Dependent Auto-induction of Methyleugenol 1'-Hydroxylation in Rats
| Dose of Methyleugenol | Duration of Treatment | Observation | Reference |
| 10 mg/kg bw/day | 5 days | No auto-induction observed | europa.eu |
| ≥ 30 mg/kg bw/day | 25 days | Dose-dependent auto-induction observed | europa.eu |
| 0-300 mg/kg/day | 5 days | Dose-dependent auto-induction observed | nih.govresearchgate.netacs.orgresearchgate.net |
Influence of Co-administered Compounds and Metabolic Modulators on Formation Pathways
The metabolic conversion of methyleugenol to this compound is significantly influenced by the presence of other chemical compounds. These modulators can either inhibit or induce the activity of the cytochrome P450 (CYP) enzymes responsible for this bioactivation step, thereby altering the rate and extent of this compound formation. nih.govacs.orgresearchgate.net The specific effects often depend on the species and the particular CYP isozymes involved. researchgate.netresearchgate.net
Inhibition of 1'-Hydroxylation
In vitro studies using liver microsomes have been crucial in identifying specific inhibitors of methyleugenol 1'-hydroxylation. In rat liver microsomes, the reaction is catalyzed primarily by CYP2E1 and likely CYP2C6. researchgate.neteuropa.eu Consequently, compounds known to inhibit these enzymes have been shown to reduce the formation of this compound. For instance, diallylsulfide, p-nitrophenol, and tolbutamide all produce significant inhibition. researchgate.net Conversely, inhibitors of other CYP enzymes, such as troleandomycin (CYP3A), furafylline (CYP1A2), and quinine (CYP2D1), did not significantly affect the formation rate in rats, further specifying the enzymatic pathway in this species. researchgate.net
In human liver microsomes, where CYP1A2 is the primary enzyme for this metabolic step at physiologically relevant concentrations, inhibition studies have confirmed its role along with that of CYP2C9. nih.govacs.orgresearchgate.net Furthermore, certain constituents found in herbs, such as the flavonoid nevadensin (B1678647) in basil, have been shown to inhibit the subsequent sulfotransferase (SULT) mediated bioactivation of this compound, which is a critical step in its conversion to a DNA-reactive metabolite. aau.edu.jo
The table below details the inhibitory effects of various compounds on the formation of this compound in liver microsomes from untreated male Fischer 344 rats.
Table 1: Influence of Isozyme-Selective Inhibitors on this compound Formation in Rat Liver Microsomes Data sourced from Gardner et al. (1997). researchgate.net
| Inhibitor | Concentration | This compound Formation (% of Control Activity) | Probable Target Enzyme(s) |
|---|---|---|---|
| α-Naphthoflavone | 50 µM | 75% | CYP1A (unspecified) |
| Furafylline | 50 µM | 95% | CYP1A2 |
| Troleandomycin | 200 µM | 110% | CYP3A |
| Quinine | 200 µM | 102% | CYP2D1 |
| Tolbutamide | 1 mM | 70% | CYP2C6 |
| p-Nitrophenol | 200 µM | 45% | CYP2E1 |
Induction of 1'-Hydroxylation
The enzymatic pathways leading to this compound can also be induced, leading to an increased rate of formation. Methyleugenol itself can act as an auto-inducer. researchgate.neteuropa.eu Studies in rats have shown that repeated administration of methyleugenol causes a dose-dependent induction of its own 1'-hydroxylation. researchgate.net This auto-induction is attributed to the upregulation of various CYP isozymes, including CYP2B and CYP1A2. researchgate.net
Treatment with other known enzyme inducers also enhances the formation of this compound. In rats, pre-treatment with compounds like phenobarbital, dexamethasone, isosafrole, and isoniazid demonstrated that a number of different CYP isozymes are capable of catalyzing this reaction. researchgate.net
In humans, lifestyle factors are known to modulate CYP activity and can therefore influence the bioactivation of methyleugenol. nih.govacs.org For example, smoking is a known inducer of CYP1A2, the primary enzyme responsible for 1'-hydroxylation in the human liver. nih.govacs.org The use of barbiturates can induce CYP2C enzymes, which also contribute to this metabolic pathway, particularly at higher substrate concentrations. nih.govacs.org This suggests that such lifestyle choices could increase an individual's susceptibility to the effects of methyleugenol by enhancing its conversion to this compound. nih.govacs.org
The table below summarizes the key enzymes and modulating compounds in rats and humans.
Table 2: Summary of Modulators of Methyleugenol 1'-Hydroxylation in Rat and Human
| Species | Primary Enzymes | Inducers | Inhibitors |
|---|---|---|---|
| Rat | CYP2E1, CYP2C6 researchgate.neteuropa.eu | Methyleugenol (auto-induction), Phenobarbital, Dexamethasone, Isoniazid, Isosafrole researchgate.net | Diallylsulfide, p-Nitrophenol, Tolbutamide researchgate.net |
| Human | CYP1A2 (primary), CYP2C9, CYP2C19, CYP2D6 nih.govacs.orgresearchgate.net | Smoking (induces CYP1A2), Barbiturates (induce CYP2C family) nih.govacs.org | Furafylline (inhibits CYP1A2) researchgate.net, Nevadensin (inhibits subsequent SULT activation) aau.edu.jo |
Further Biotransformation Pathways of 1 Hydroxymethyleugenol
Phase II Conjugation Reactions of 1'-Hydroxymethyleugenol
Phase II conjugation reactions are a key step in the metabolism of this compound. nih.govuomus.edu.iqreactome.orgwikipedia.orgderangedphysiology.com These reactions typically increase the water solubility of the compound, facilitating its excretion from the body. nih.govuomus.edu.iqreactome.orgwikipedia.orgderangedphysiology.com The primary conjugation pathways for this compound are sulfation and glucuronidation.
Sulfation is a critical Phase II metabolic pathway for this compound, leading to the formation of this compound Sulfate (B86663) (1'-HMES). This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 1'-hydroxyl group of this compound. wikipedia.org
The sulfation of this compound is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govoup.com Several SULT isoforms have been identified as being capable of activating this compound. nih.govoup.com In humans, SULT1A1, which is expressed at high levels in many tissues, and SULT1C2, primarily expressed in fetal tissues, have been shown to activate this compound even at very low concentrations. nih.govoup.com At higher substrate concentrations, human SULT1A2 and SULT1E1 also demonstrate activity towards this compound. nih.govoup.com
Studies comparing human and murine SULTs have revealed differences in their efficiency. For instance, murine Sult1a1 requires higher concentrations of this compound to achieve activation compared to its human orthologue, SULT1A1. nih.govoup.com Research has also shown that the (+)- and (-)-enantiomers of this compound are activated by human SULT1A1. oup.com The table below summarizes the activity of various human and murine sulfotransferases towards the hydroxylated metabolites of methyleugenol, including this compound. nih.govoup.com
| Enzyme | Species | Activity towards this compound | Notes |
| SULT1A1 | Human | High | Activates both enantiomers at very low substrate concentrations. nih.govoup.com |
| SULT1C2 | Human | High | Shows more pronounced enantioselectivity for the (+) enantiomer compared to SULT1A1. oup.com |
| SULT1A2 | Human | Moderate | Activation observed at higher substrate concentrations. nih.govoup.com |
| SULT1E1 | Human | Moderate | Activation observed at higher substrate concentrations. nih.govoup.com |
| Sult1a1 | Murine | Moderate | Requires higher substrate concentrations for activation compared to human SULT1A1. nih.govoup.com |
| Other SULTs | Human | None Detected | Includes SULT1A3, SULT1C1, SULT1C3, SULT2A1, and SULT2B1b. nih.govoup.com |
| Other SULTs | Murine | None Detected | Includes Sult1d1. nih.govoup.com |
The product of the sulfation reaction, this compound Sulfate (1'-HMES), is chemically unstable. oup.comresearchgate.net The sulfate group is an excellent leaving group, and its departure from the 1'-position of the eugenol (B1671780) backbone results in the formation of a highly reactive carbocation. oup.comresearchgate.nettaylorfrancis.com This electrophilic intermediate is capable of covalently binding to cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis. nih.govnih.gov The generation of this reactive intermediate is considered a key event in the bioactivation of this compound. oup.comresearchgate.net
Glucuronidation is another significant Phase II conjugation pathway for this compound, resulting in the formation of this compound Glucuronide (1'-HMEG). This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. nih.gov
Glucuronidation to this compound Glucuronide (1'-HMEG)
Oxidative Metabolism of this compound
In addition to conjugation reactions, this compound can undergo further oxidative metabolism. As the primary oxidative metabolite of methyleugenol, this compound can be a substrate for further enzymatic oxidation. oup.comresearchgate.netoup.com One of the known oxidative metabolites is 1'-oxomethyleugenol. oup.comresearchgate.netoup.com This metabolic step indicates that the biotransformation of this compound is not limited to detoxification pathways via conjugation, but also includes further bioactivation or detoxification through oxidation. The interplay between these oxidative and conjugative pathways ultimately determines the concentration and biological effects of this compound and its metabolites. acs.orgresearchgate.neteugenomic.com
Formation of 1'-Oxomethyleugenol (1'-OME)
This compound can undergo further oxidation to form 1'-oxomethyleugenol. oup.comoup.com This conversion represents a significant step in the metabolic cascade. In studies using liver microsomes from rats, bovines, and humans, 1'-oxomethyleugenol was identified as a minor metabolite of methyleugenol. oup.comoup.com Research has indicated that 1'-oxomethyleugenol is a secondary metabolite, with its precursor being the primary metabolite, this compound. oup.com The cytotoxicity of 1'-oxomethyleugenol has been observed to be higher than its precursor, this compound, in certain experimental models. oup.comoup.com
Other Oxidative Derivatives (e.g., Dihydrodiols like (RS)-2',3'-Dihydroxy-2',3'-dihydromethyleugenol)
Another metabolic route for methyleugenol involves the epoxidation of the allyl side chain, leading to the formation of methyleugenol-2',3'-epoxide. oup.comrsc.org This epoxide is a reactive intermediate that is then hydrolyzed to form the corresponding dihydrodiol, (RS)-2',3'-dihydroxy-2',3'-dihydromethyleugenol. oup.comoup.com This dihydrodiol has been detected as a minor metabolite in incubations of methyleugenol with liver microsomes and in the urine of rats treated with the parent compound. oup.com While the epoxide precursor itself is often too reactive to be detected, its diol product serves as evidence of this pathway. oup.comoup.com This epoxidation-hydrolysis pathway represents an alternative oxidative route to the 1'-hydroxylation that forms this compound. europa.eu
Formation of Related Metabolites and Isomers
3'-Hydroxymethylisoeugenol
3'-Hydroxymethylisoeugenol has been identified as a major metabolite of methyleugenol in in-vitro studies using liver microsomes. oup.comoup.comwikidot.com This compound is an isomer of this compound, where hydroxylation occurs at the 3'-position of the side chain, which is accompanied by a shift of the double bond. researchgate.net The formation of this metabolite represents a significant alternative pathway to 1'-hydroxylation. oup.com
6-Hydroxymethyleugenol
Hydroxylation can also occur on the aromatic ring of methyleugenol. 6-Hydroxymethyleugenol is a major metabolite resulting from this pathway, identified in incubations with liver microsomes. oup.comoup.comwikidot.com This metabolic route involves the direct oxidation of the benzene (B151609) ring, leading to a phenolic metabolite. oup.com In primary rat hepatocytes, this metabolite is found in both its nonconjugated and conjugated forms. oup.comoup.com
Summary of Methyleugenol Metabolites
The table below summarizes the key metabolites discussed, arising from the biotransformation of methyleugenol.
| Compound Name | Metabolic Role | Pathway |
| This compound | Primary Metabolite | 1'-Hydroxylation of Methyleugenol |
| 1'-Oxomethyleugenol | Secondary Metabolite | Oxidation of this compound |
| (RS)-2',3'-Dihydroxy-2',3'-dihydromethyleugenol | Minor Metabolite | Epoxidation of Methyleugenol followed by hydrolysis |
| 3'-Hydroxymethylisoeugenol | Major Metabolite | 3'-Hydroxylation of Methyleugenol |
| 6-Hydroxymethyleugenol | Major Metabolite | Ring-Hydroxylation of Methyleugenol |
Molecular Mechanisms of Nucleic Acid Interaction and Modification
Formation of Electrophilic Species from 1'-Hydroxymethyleugenol Metabolites
The metabolic activation of this compound is a critical prerequisite for its interaction with DNA. This process involves its conversion into a highly reactive electrophilic species.
The bioactivation of methyleugenol to its ultimate carcinogenic form involves a two-step metabolic process. Initially, cytochrome P450 enzymes (CYPs) hydroxylate methyleugenol at the 1'-position of its allyl side chain, yielding this compound. rsc.orgoup.com Subsequently, sulfotransferase (SULT) enzymes catalyze the sulfation of this compound, forming an unstable sulfate (B86663) ester. oup.com
This sulfate ester is highly labile and spontaneously loses the sulfate group, resulting in the formation of a resonance-stabilized carbonium ion. oup.com This electrophilic carbonium ion is a potent alkylating agent that can readily react with nucleophilic sites on biological macromolecules, including DNA. oup.comlibretexts.orglibretexts.org The generation of this reactive intermediate is considered the key event initiating the genotoxic cascade of this compound.
Covalent Binding to Deoxyribonucleic Acid (DNA)
The electrophilic carbonium ion derived from this compound readily forms covalent bonds with the nitrogenous bases of DNA, creating what are known as DNA adducts. oup.comoup.comwho.intcanada.canih.govfao.orgbritannica.com This covalent modification of the genetic material is a hallmark of many chemical carcinogens and can lead to mutations if not properly repaired.
Extensive research has led to the identification and characterization of the specific DNA adducts formed by this compound. The major adduct has been identified as N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine (N2-MIE-dG) . rsc.orgwho.intnih.gov This adduct results from the covalent bonding of the carbonium ion to the exocyclic amino group at the N2 position of the guanine (B1146940) base.
A second, minor adduct has also been characterized as N6-(trans-Methylisoeugenol-3'-yl)-2'-deoxyadenosine (N6-MIE-dA) . rsc.orgwho.intnih.gov In this case, the electrophile attacks the exocyclic amino group at the N6 position of the adenine (B156593) base. The formation of N2-MIE-dG occurs at a significantly higher level, approximately 50-fold more than N6-MIE-dA. rsc.org The structures of these adducts have been confirmed using advanced analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). oup.comnih.gov
| Adduct Name | Abbreviation | Site of Attachment | Relative Abundance |
| N2-(trans-Methylisoeugenol-3'-yl)-2'-deoxyguanosine | N2-MIE-dG | N2 of Guanine | Major |
| N6-(trans-Methylisoeugenol-3'-yl)-2'-deoxyadenosine | N6-MIE-dA | N6 of Adenine | Minor |
This table summarizes the primary DNA adducts formed from the metabolic activation of this compound.
Studies comparing the DNA adduct-forming capabilities of this compound with its parent compound, methyleugenol, and other derivatives have provided valuable insights into their relative genotoxic potencies. When incubated with rat hepatocytes, this compound demonstrated a higher rate of DNA adduct formation compared to methyleugenol itself. nih.gov This supports the role of 1'-hydroxylation as a crucial activation step.
Furthermore, investigations into other metabolites have shown varying capacities for DNA adduct formation. For instance, 3'-hydroxymethylisoeugenol also forms the same N2-MIE-dG and N6-MIE-dA adducts, though the efficiency may differ. nih.gov Conversely, other metabolites like 1'-oxomethyleugenol and 6-hydroxymethyleugenol were found to be inactive in forming these specific adducts in rat hepatocytes. nih.gov The comparative analysis underscores the structural specificity required for metabolic activation and subsequent DNA binding.
| Compound | Relative DNA Adduct Formation |
| This compound | High |
| Methyleugenol | Moderate |
| 3'-Hydroxymethylisoeugenol | Moderate |
| 1'-Oxomethyleugenol | Inactive |
| 6-Hydroxymethyleugenol | Inactive |
This table presents a comparative ranking of DNA adduct formation by this compound and its related compounds in rat hepatocytes.
Induction of DNA Damage and Repair Responses
The formation of bulky DNA adducts disrupts the normal structure and function of the DNA double helix, triggering cellular responses aimed at repairing the damage. One such key response is unscheduled DNA synthesis.
Unscheduled DNA synthesis (UDS) is a form of DNA synthesis that occurs outside of the normal S-phase of the cell cycle and is a hallmark of excision repair, a major pathway for removing DNA adducts. Studies have demonstrated that this compound is a potent inducer of UDS in cultured rat hepatocytes. europa.eu
Notably, this compound was found to be a stronger inducer of UDS than its parent compound, methyleugenol. europa.eu This dose-related increase in UDS activity provides further evidence for the genotoxic potential of this compound and its ability to cause significant DNA damage that necessitates cellular repair mechanisms. europa.eunih.gov The induction of UDS highlights the cell's attempt to mitigate the mutagenic potential of the DNA adducts formed by this compound.
DNA Strand Breakage Assays (e.g., Comet Assay)
The genotoxic potential of this compound has been evaluated using the single cell gel electrophoresis, or comet assay, which detects DNA strand breaks in individual cells. nih.govrsc.orgnih.gov Studies on Chinese hamster lung fibroblasts (V79 cells) have demonstrated that this compound induces DNA strand breaks. nih.govrsc.org
In these experiments, V79 cells were treated with varying concentrations of this compound. The results indicated that the compound caused DNA strand breaks at concentrations of 10 μM and higher. nih.govrsc.org Notably, the DNA strand-breaking properties of this compound were found to exceed those of its parent compound, methyleugenol. nih.govrsc.org Further investigations in human colon carcinoma HT29 cells also showed a concentration-dependent increase in DNA strand breaks as measured by the in vitro alkaline comet assay. researchgate.net
Table 1: DNA Strand Breakage Induced by this compound in V79 Cells
| Concentration (μM) | Observation in V79 Cells | Reference |
|---|---|---|
| ≥10 | Caused DNA strand breaks | nih.govrsc.org |
Impact on DNA Replication Speed and Replication Fork Stalling
The DNA damage induced by this compound has a direct impact on the fundamental process of DNA replication. The formation of DNA adducts by this compound has been shown to decrease the speed of DNA replication and cause replication fork stalling. researchgate.netnih.gov
Replication forks are structures that form during the replication of DNA. mskcc.org Their stalling or collapse is a source of genomic instability. mskcc.org When the replication machinery encounters damage in the DNA template, the progression of the replication fork can be impeded. mskcc.org Studies have demonstrated that the DNA adducts resulting from treatment with this compound are sufficient to cause this impairment, leading to what is known as replication stress. researchgate.netnih.gov This stress interferes with the timely and accurate duplication of the genome. nih.gov
Cellular DNA Damage Response Pathway Activation (e.g., γH2AX expression)
In response to the DNA damage caused by this compound, cells activate complex signaling networks known as DNA Damage Response (DDR) pathways. nih.govnih.govsigmaaldrich.com A key event in this response is the phosphorylation of the histone variant H2AX, resulting in γH2AX, which serves as a sensitive biomarker for DNA double-strand breaks. nih.govresearchgate.net
Treatment of cells with this compound has been shown to activate the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. nih.govnih.gov These kinases are central to the DDR pathway and, once activated by DNA damage, they phosphorylate a cascade of downstream targets. nih.govsigmaaldrich.com
Research has specifically demonstrated that this compound and its metabolites lead to the phosphorylation of CHK1 (Checkpoint Kinase 1) and histone H2AX. nih.gov The formation of γH2AX foci was significantly increased in human cells treated with this compound at concentrations of 50 μM and higher. researchgate.net Furthermore, this DNA damage leads to the accumulation of the tumor suppressor protein p53. nih.govnih.gov The activation of these pathways indicates that the cell recognizes the DNA lesions and attempts to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.govnih.gov
Table 2: Cellular DNA Damage Response to this compound
| Pathway/Marker | Observation | Reference |
|---|---|---|
| ATM/ATR Kinase Phosphorylation | Activated in response to treatment | nih.govnih.gov |
| CHK1 Phosphorylation | Observed following treatment | nih.gov |
| γH2AX Expression | Significantly increased at ≥50 μM | researchgate.net |
| p53 Accumulation | Observed following DNA damage | nih.govnih.gov |
Interaction with Proteins
Formation of Covalently Modified Protein Adducts
In addition to interacting with DNA, this compound is implicated in the formation of covalently modified protein adducts. The generation of these adducts in the livers of rats treated with the parent compound, methyleugenol, proceeds via the 1'-hydroxy metabolite.
Studies using rat hepatocytes incubated with this compound have successfully generated a pattern of protein adducts that mirrors the situation observed in vivo. This indicates that this compound is a key intermediate in this process. The formation of these adducts was concentrated in the microsomal fraction of liver cells. A major adduct identified has a molecular weight of 44 kDa and is suggested to be a peripheral membrane protein.
Table 3: Protein Adduct Formation Involving this compound
| Finding | Details | Cellular Location |
|---|---|---|
| Major Protein Adduct | 44 kDa | Microsomal Fraction |
| Adduct Formation Pathway | Proceeds via the 1'-hydroxy metabolite | Hepatocytes |
Cellular Responses and Genetic Modulations by 1 Hydroxymethyleugenol Derived Metabolites Mechanistic Studies
Impact on Cellular Proliferation and Homeostasis
The influence of 1'-hydroxymethyleugenol on cellular health is a critical area of investigation, with studies focusing on its effects on cell viability and membrane integrity.
To evaluate the impact of this compound on cell viability, researchers employ various assays that measure metabolic activity and membrane integrity.
Resazurin (B115843) Reduction Assay: This assay is a common method to assess cell viability by measuring metabolic activity. nih.govbiotium.comcellsignal.commdpi.comnih.gov In viable cells, dehydrogenase enzymes reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin (B1680543). cellsignal.com The amount of resorufin produced is directly proportional to the number of metabolically active, viable cells. cellsignal.comnih.gov This method is favored for its sensitivity, simplicity, and non-toxic nature, allowing for kinetic monitoring of cell populations. biotium.com
Lactate (B86563) Dehydrogenase Leakage Assay: The lactate dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells. nih.govabcam.comresearchgate.net LDH is a stable enzyme found in the cytoplasm of all cells and is rapidly released into the cell culture medium when the plasma membrane is compromised. nih.govresearchgate.net The activity of the released LDH is quantified by a coupled enzymatic reaction that results in a colored or fluorescent product, which is proportional to the number of dead or damaged cells. nih.govabcam.com
Modulation of Gene Expression Profiles
Treatment with this compound has been shown to alter the expression of genes crucial for cell cycle regulation and apoptosis, particularly those responsive to the tumor suppressor protein p53.
Studies have demonstrated that DNA damage induced by metabolites of this compound leads to the activation of p53 and the subsequent upregulation of its target genes. nih.gov
NOXA and PUMA: The p53-responsive genes NOXA and PUMA are significantly upregulated following treatment with this compound. nih.gov These genes encode for BH3-only proteins that are critical mediators of apoptosis. thermofisher.comresearchgate.net PUMA, in particular, is directly induced by p53 in response to DNA damage and is essential for p53-mediated apoptosis. thermofisher.com NOXA also contains a p53-responsive element in its promoter and is induced by genotoxic stress. thermofisher.com
The upregulation of pro-apoptotic genes by this compound metabolites triggers the mitochondrial pathway of apoptosis.
Bax activation, cytochrome c release, and caspase cleavage: The cellular response to this compound involves the activation of the pro-apoptotic protein Bax, a key event in the intrinsic apoptotic pathway. nih.govembopress.org Bax activation leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. nih.govnih.govnih.govmdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9. mdpi.comscielo.org.ar Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govnih.govscielo.org.ar Studies have confirmed that treatment with this compound results in the cleavage of both caspase-9 and caspase-3. nih.gov
Genotoxic Potential in In Vitro Systems
The genotoxicity of this compound has been evaluated in various in vitro systems, with a focus on its ability to induce chromosomal damage.
Sister chromatid exchange (SCE) is the reciprocal exchange of genetic material between two identical sister chromatids and is used as an indicator of genotoxic events. wikipedia.org An increased frequency of SCEs can be indicative of DNA damage. nih.govnih.gov While specific studies directly linking this compound to SCEs in mammalian cells were not found in the provided search results, the formation of DNA adducts by its metabolites suggests a potential for such genotoxic effects. nih.gov The occurrence of SCEs is generally considered a sensitive marker for the mutagenic potential of chemical compounds. wikipedia.org
Intrachromosomal Recombination in Yeast (Saccharomyces cerevisiae)
Micronucleus Formation (in vitro)
The potential of this compound to induce chromosomal damage has been assessed using the in vitro micronucleus test. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, and their presence is an indicator of genotoxic events. nih.gov
In a study utilizing Chinese hamster V79 lung fibroblast cells, which are known to be deficient in sulfotransferases, this compound did not induce the formation of micronucleated cells. nih.govresearchgate.net While the compound did cause DNA strand breaks in the same cell line as measured by the comet assay, this damage did not translate into the formation of micronuclei. nih.gov This suggests that under the specific conditions of this in vitro test system, which lacks the key sulfotransferase enzymes required for further metabolic activation, this compound is not clastogenic (causing chromosome breaks) or aneugenic (causing chromosome loss). nih.govresearchgate.net
Mutagenicity in Bacterial Test Systems (e.g., Salmonella typhimurium strains expressing SULTs)
While methyleugenol itself is generally negative in standard bacterial mutagenicity tests, its proximate carcinogen, this compound, demonstrates clear mutagenic activity when the test system is engineered to express specific metabolic enzymes. oup.comnih.gov The key to this activation is the presence of sulfotransferases (SULTs), which convert this compound into a highly reactive sulfate (B86663) ester that can form DNA adducts and cause mutations. oup.com
Studies using specially developed strains of Salmonella typhimurium TA100 that express various human and murine SULTs have been crucial in elucidating this bioactivation pathway. oup.comnih.gov When tested in these SULT-proficient strains, both the (+) and (-) enantiomers of this compound were found to be mutagenic. oup.com In contrast, no mutagenic activity was observed in the standard, SULT-deficient TA100 strain. oup.com
The activation of this compound to a mutagen is highly dependent on the specific SULT isoenzyme present. Human SULT1A1 and SULT1C2 have been identified as being particularly efficient at activating the compound, even at very low concentrations. oup.comnih.gov At higher substrate concentrations, human SULT1A2 and SULT1E1 also contribute to its activation. oup.comnih.gov The murine orthologue, Sult1a1, was also capable of activating this compound, although it required higher concentrations compared to its human counterpart, SULT1A1. oup.comnih.gov This research highlights the critical role of sulfation in the genotoxicity of methyleugenol metabolites and demonstrates the utility of engineered bacterial test systems in detecting potential carcinogens that require specific metabolic pathways for activation. oup.com
Interactive Data Table: Mutagenicity of this compound Metabolites in S. typhimurium TA100 Expressing Different Sulfotransferases
| Compound | SULT Expressed | Mutagenic Activity | Findings |
| (+)-1'-Hydroxymethyleugenol | Human SULT1A1 | Yes | Activated to a mutagen. oup.comnih.gov |
| (-)-1'-Hydroxymethyleugenol | Human SULT1A1 | Yes | Activated to a mutagen. oup.comnih.gov |
| (±)-1'-Hydroxymethyleugenol | Human SULT1A2 | Yes | Activation observed at higher concentrations. oup.comnih.gov |
| (±)-1'-Hydroxymethyleugenol | Human SULT1C2 | Yes | Activated all three compounds even at very low substrate concentrations. oup.comnih.gov |
| (±)-1'-Hydroxymethyleugenol | Human SULT1E1 | Yes | Activation observed at higher concentrations. oup.comnih.gov |
| (+/-)-1'-Hydroxymethyleugenol | Murine Sult1a1 | Yes | Required higher substrate concentrations than human SULT1A1. oup.comnih.gov |
| This compound | None (Standard TA100) | No | No adducts were formed by the test compounds in the SULT-deficient standard strain TA100. oup.com |
Analytical Methodologies for Investigating 1 Hydroxymethyleugenol and Its Biotransformation
In Vitro Metabolic Incubation Systems
In vitro systems are fundamental for studying the metabolism of 1'-hydroxymethyleugenol under controlled laboratory conditions. These systems allow for the precise identification of metabolites and the enzymatic drivers of their formation.
Isolated Liver Microsomes (Human, Rat, Bovine)
Isolated liver microsomes, which are vesicular fragments of the endoplasmic reticulum, serve as a primary tool for investigating Phase I metabolism due to their high concentration of cytochrome P450 (CYP) enzymes. oup.comnih.gov These subcellular fractions have been instrumental in characterizing the initial hydroxylation of methyleugenol.
In studies utilizing liver microsomes from Fischer 344 rats, the conversion of methyleugenol to this compound has been shown to be a reaction catalyzed by both high-affinity and low-affinity enzyme components. nih.gov This metabolic step is dependent on NADPH and can be significantly inhibited by established CYP inhibitors, confirming the central role of these enzymes. oup.com Furthermore, treating rats with CYP inducers such as phenobarbital (B1680315) and dexamethasone (B1670325) leads to an increased rate of this compound formation in their liver microsomes. nih.gov Research has also pointed to CYP2E1 as a major enzyme catalyzing this 1'-hydroxylation in rat liver microsomes. oup.com
Human liver microsomes are extensively used to bridge the gap between animal studies and human relevance. oup.comnih.gov These studies have revealed marked interindividual variation in the rate of 1'-hydroxylation of methyleugenol, with some human liver samples showing activities similar to those in control rat liver microsomes. nih.gov This variability highlights potential differences in susceptibility among the human population. Bovine liver microsomes have also been employed in comparative studies to understand species-specific differences in methyleugenol metabolism. oup.com
Table 1: Summary of Findings from Liver Microsome Studies
| Microsome Source | Key Findings | Reference(s) |
|---|---|---|
| Rat Liver | Catalyzed by high and low-affinity enzymes; NADPH-dependent; inhibited by CYP inhibitors; induced by phenobarbital and dexamethasone. CYP2E1 identified as a major enzyme. | oup.comnih.gov |
| Human Liver | Confirmed formation of this compound; demonstrated significant interindividual variability in metabolic rates. | oup.comnih.gov |
| Bovine Liver | Utilized for comparative metabolic analysis of methyleugenol. | oup.com |
Primary Hepatocyte Cultures
Primary hepatocyte cultures provide a more physiologically relevant model for metabolic research as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. oup.comnih.gov This allows for a more complete investigation of a compound's metabolic fate.
In primary cultures of rat hepatocytes, methyleugenol is converted to this compound, which is then further metabolized through pathways such as glutathione (B108866) conjugation and the formation of diols. oup.com The use of these intact liver cells has been crucial in establishing this compound as a key intermediate in the formation of various downstream metabolites. oup.com Studies with primary rat hepatocytes have also been used to assess the cytotoxicity of metabolites and the formation of DNA adducts. oup.com
Human hepatocytes are essential for confirming the relevance of metabolic pathways observed in animal models to humans. oup.com Research using human hepatocyte cultures has verified the formation of this compound from its parent compound and its subsequent biotransformation, offering a comprehensive view of its metabolism in a human context. oup.comoup.com
Recombinant Cytochrome P450 and Sulfotransferase Enzymes
To identify the specific enzymes responsible for the biotransformation of this compound, researchers employ recombinant enzymes. These enzymes are expressed in systems such as Supersomes or Gentest microsomes, which permit the study of a single enzyme's activity in isolation. nih.govaau.edu.jo
Investigations using a panel of recombinant human CYP enzymes have identified CYP1A2 as the most important enzyme for the 1'-hydroxylation of methyleugenol at physiologically relevant concentrations. nih.gov While other enzymes, including CYP2C9, CYP2C19, and CYP2D6, can also contribute to this reaction, the catalytic efficiency of CYP1A2 is significantly higher. nih.gov
Recombinant sulfotransferase (SULT) enzymes have been utilized to explore the sulfation of this compound. These studies have demonstrated that certain SULT isoforms are capable of catalyzing the formation of the reactive sulfate (B86663) ester, 1'-sulfooxymethyleugenol. aau.edu.jo
S9 Fractions
S9 fractions are subcellular preparations containing both microsomal and cytosolic enzymes, thus offering a wider range of metabolic capabilities than microsomes alone. nih.gov These fractions are frequently used in genotoxicity assays to simulate metabolic activation.
Chromatographic Techniques for Metabolite Separation and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its various metabolites from the complex biological matrices of in vitro experiments.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical method for the study of this compound metabolism. oup.comnih.gov It is frequently coupled with a variety of detectors to achieve enhanced sensitivity and specificity.
HPLC with Diode Array Detection (DAD): HPLC-DAD enables the detection and preliminary identification of metabolites based on their characteristic UV-Vis spectra. This method has been successfully used to quantify the formation of this compound from methyleugenol in incubations with both liver microsomes and hepatocytes. oup.com
HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The coupling of HPLC with MS and MS/MS offers highly sensitive and specific detection, as well as structural elucidation of metabolites. oup.comnih.gov This powerful combination has been pivotal for the unambiguous identification of this compound and its downstream metabolites in a range of in vitro systems. oup.com The fragmentation patterns generated through MS/MS analysis provide detailed structural information that confirms the identity of the metabolites. oup.com
Table 2: Application of Chromatographic Techniques in this compound Research
| Technique | Application | Key Advantages | Reference(s) |
|---|---|---|---|
| HPLC-DAD | Quantification of this compound formation in liver microsomes and hepatocytes. | Provides UV-Vis spectra for preliminary identification. | oup.com |
| HPLC-MS/MS | Highly sensitive and specific detection and structural elucidation of this compound and its metabolites. | Offers high sensitivity and specificity; provides detailed structural information through fragmentation patterns. | oup.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com
In the context of this compound, GC-MS is instrumental in studying its metabolic profile. The process begins with the separation of the sample into its various components in the gas chromatograph. thermofisher.com These components are then ionized and fragmented by the mass spectrometer, which separates the ions based on their mass-to-charge ratio, allowing for their identification. thermofisher.cometamu.edu
For the analysis of less volatile metabolites, a chemical derivatization step is often required to increase their volatility. thermofisher.comnih.gov This typically involves a two-step process of methoximation followed by silylation. nih.gov GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantification. thermofisher.com The resulting mass spectra provide reproducible fragmentation patterns that can be compared against commercial libraries like NIST and Wiley for metabolite identification. thermofisher.com
GC-MS has been effectively used to detect metabolites of eugenol (B1671780), the precursor to this compound. For instance, in studies of eugenol biotransformation by thermophilic bacteria, GC-MS was used to identify key metabolites such as coniferyl alcohol. jmb.or.kr
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of high-performance liquid chromatography (HPLC). It utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for significantly faster analysis times, increased resolution, and enhanced sensitivity. ijsrtjournal.comresearchgate.netorientjchem.org UPLC systems are designed to operate at much higher pressures (up to 100 MPa or 15,000 psi) to accommodate these smaller particles. ijsrtjournal.comresearchgate.net
This technique is highly valuable for the analysis of this compound and its biotransformation products. UPLC methods have been developed for the efficient separation and quantification of eugenol and its metabolites. For example, an Acquity UPLC BEH C18 column can be used with a gradient elution of aqueous trifluoroacetic acid and methanol (B129727) to separate various methoxyphenol derivatives, including potential metabolites of this compound, within 15 minutes. nih.govresearchgate.netresearchgate.net
UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly specific and quantitative determination of DNA adducts formed from reactive metabolites. oup.com This approach has been instrumental in detecting methyleugenol-derived DNA adducts in human liver samples, demonstrating the real-world applicability of UPLC in studying the bioactivity of such compounds. oup.com The high resolution and sensitivity of UPLC make it a powerful tool for profiling complex biological samples and accurately quantifying target analytes. ijsrtjournal.comaustinpublishinggroup.com
Table 1: Comparison of UPLC and HPLC
| Feature | UPLC (Ultra-Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) |
|---|---|---|
| Particle Size | < 2 µm | 3-5 µm |
| Pressure | Up to 100 MPa (15,000 psi) | Up to 40 MPa (6,000 psi) |
| Analysis Time | Significantly shorter | Longer |
| Resolution | Higher | Standard |
| Sensitivity | Higher | Standard |
| Solvent Consumption | Lower | Higher |
Spectroscopic Characterization of this compound and its Metabolites
Spectroscopic techniques are indispensable for elucidating the structural details of this compound and its metabolites. These methods provide critical information about the molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. 1H-NMR, in particular, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. libretexts.org The chemical shift, integration, and signal splitting patterns in a 1H-NMR spectrum are used to deduce the molecular structure. libretexts.org
NMR has been used to characterize eugenol-like molecules, including hydroxymethyleugenol. mdpi.com The analysis of the 1H-NMR and 13C-NMR spectra, often in combination with other techniques like mass spectrometry, allows for the unambiguous identification of these compounds. mdpi.com For instance, the 1H-NMR spectrum of eugenol shows characteristic signals for the protons of the allyl group, the methoxy (B1213986) group, and the aromatic ring. researchgate.net Similar detailed analysis would be applied to this compound to confirm its structure and the position of the hydroxyl group.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Detection)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to detect and study materials with unpaired electrons, such as free radicals. bruker.comwikipedia.org This makes it an invaluable tool for investigating the formation of radical intermediates during the metabolic activation of compounds like eugenol and its derivatives. acs.org
EPR spectroscopy has been used to study the free radical metabolism of methyleugenol and eugenol. acs.orgresearchgate.net Peroxidative metabolism of these compounds in vitro can generate free radicals that can be detected by EPR. acs.org The technique can provide information on the identity, concentration, structure, and mobility of the detected radicals. nih.govbruker.com For instance, fast-flow EPR systems have been used to observe the eugenol phenoxyl radical formed during its oxidation by horseradish peroxidase and hydrogen peroxide. acs.orgresearchgate.net This provides direct evidence for the one-electron oxidation pathway and the formation of reactive intermediates. researchgate.net
Techniques for DNA and Protein Adduct Detection and Characterization
The formation of DNA and protein adducts is a key mechanism of toxicity for many chemical carcinogens. Several highly sensitive techniques are employed to detect and characterize these adducts.
32P-Postlabeling Assay
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov The method involves several key steps:
Enzymatic digestion of DNA to 3'-monophosphates. wikipedia.org
Enrichment of the adducted nucleotides. wikipedia.org
Labeling of the adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. nih.govnih.gov
Separation and quantification of the radiolabeled adducts, typically by thin-layer chromatography. nih.govwikipedia.org
This assay has been widely used to study DNA adducts formed from naturally occurring alkenylbenzenes like eugenol. ca.gov For example, the peroxidase-mediated activation of eugenol has been shown to produce DNA adducts that can be detected by ³²P-postlabeling. nih.govresearchgate.net The technique has been instrumental in demonstrating the dose-dependent formation of DNA adducts in cellular systems treated with eugenol, providing evidence for its genotoxic potential under certain conditions. nih.gov While highly sensitive, the identification of the specific adduct structure often requires complementary techniques like mass spectrometry. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Coniferyl alcohol |
| Deoxyadenosine (B7792050) |
| Deoxyguanosine |
| Eugenol |
| Methanol |
| Methyleugenol |
Immunochemical Detection of Adducts
Immunochemical methods have proven valuable in detecting protein adducts formed from the metabolic activation of methyleugenol, with this compound being a key intermediate. To investigate these adducts, specific polyclonal antisera have been developed. nih.gov Researchers immunized rabbits with conjugates created by linking 1'-acetoxymethyleugenol, a stable analog of the reactive electrophile derived from this compound, to a carrier protein, rabbit serum albumin (RSA). nih.gov An alternative immunogen was also prepared using 3,4-dimethoxycinnamic acid conjugated to RSA. nih.gov
The resulting antisera were demonstrated, through enzyme-linked immunosorbent assay (ELISA), to contain antibodies that specifically recognize the 3,4-dimethoxyphenyl portion of methyleugenol. nih.gov This specificity allows for the detection of proteins that have been covalently modified by reactive metabolites of methyleugenol.
Application of these immunochemical tools to liver samples from rats treated with methyleugenol revealed a dose-dependent increase in the formation of protein adducts. nih.gov These adducts were detectable by both ELISA and immunoblotting techniques and were found to be concentrated in the microsomal fraction of liver cells. nih.gov Further experiments confirmed that these adducts were indeed derived from methyleugenol. nih.gov
A significant finding from these immunochemical studies was the identification of a major protein adduct with a molecular weight of approximately 44 kDa. nih.gov This particular adduct was the sole one detected at lower doses of methyleugenol and remained the predominant adduct even at higher doses. nih.gov Its solubility characteristics upon extraction suggest it is a peripheral membrane protein. nih.gov
Interestingly, when rat hepatocytes were treated in vitro with this compound, they produced a pattern of protein adducts that mirrored what was observed in the whole animal studies. nih.gov However, this adduct pattern could not be replicated using subcellular fractions like liver microsomes or post-mitochondrial supernatants alone. nih.gov This suggests that the formation of these protein adducts from this compound in a living system requires specific cofactors or the structural integrity of an intact cell, which are absent in simpler, broken-cell preparations. nih.gov
LC-MS/MS for Adduct Identification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and characterization of DNA and protein adducts formed from reactive metabolites, including those of this compound. This method offers high sensitivity, specificity, and the ability to determine the precise molecular structure of the adducts. nih.gov
In the context of this compound, its bioactivation leads to the formation of a reactive carbocation that can covalently bind to nucleophilic sites on macromolecules like DNA and proteins. aau.edu.jo LC-MS/MS is employed to identify the specific products of these reactions. The process typically involves:
Isolation: Isolating the macromolecule of interest (e.g., DNA or a specific protein) from a biological sample (e.g., liver tissue or cultured cells) that has been exposed to the parent compound (methyleugenol) or this compound.
Digestion: Enzymatically digesting the isolated macromolecule into smaller, more manageable fragments (peptides for proteins, nucleosides for DNA).
Chromatographic Separation (LC): Separating the complex mixture of digested fragments using liquid chromatography. This step separates the adducted fragments from the unmodified ones.
Mass Spectrometric Detection (MS/MS): Analyzing the separated fragments by tandem mass spectrometry. The first stage of mass analysis (MS1) selects the ion corresponding to the presumed adducted fragment. This selected ion is then fragmented (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed in the second stage (MS2). The fragmentation pattern provides a "fingerprint" that can confirm the identity of the modifying chemical group and its site of attachment.
Research has utilized UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry) to detect specific DNA adducts formed from hydroxylated metabolites of methyleugenol. oup.com For instance, studies have identified deoxyguanosine (dG) and deoxyadenosine (dA) adducts after incubating rat hepatocytes with this compound. oup.com The structures of these adducts, such as N²-(trans-isomethyleugenol-3'-yl)-2'-deoxyguanosine (MIE-dG), can be elucidated using this technique. oup.com The sensitivity of such methods is remarkable, with limits of quantification reported to be as low as a few adducts per 100 million nucleotides. oup.com
Table 1: Examples of Adducts Identified by LC-MS/MS
| Adduct | Analytical Method | Matrix | Finding |
| N²-(trans-isomethyleugenol-3'-yl)-2'-deoxyguanosine (MIE-dG) | UPLC-MS/MS | Rat Hepatocytes | Formed after incubation with this compound oup.com |
| N⁶-(trans-isomethyleugenol-3'-yl)-2'-deoxyadenosine (MIE-dA) | UPLC-MS/MS | Rat Hepatocytes | Formed after incubation with this compound oup.com |
| Protein Adducts | LC-MS/MS | Model Protein (Cytochrome c) | Modifications occur selectively on lysine (B10760008) and glutamic acid residues nih.gov |
This table provides examples of adducts identified using LC-MS/MS techniques in related research, illustrating the capability of the methodology.
Computational Modeling Approaches
Physiologically Based Kinetic (PBK) Modeling of Bioactivation and Detoxification
Physiologically Based Kinetic (PBK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are particularly useful for understanding the complex interplay between the bioactivation of a compound to a reactive metabolite and its subsequent detoxification. For this compound, which is the proximate carcinogenic metabolite of methyleugenol, PBK models have been instrumental in predicting its formation and fate in both rats and humans. aau.edu.jonih.gov
A PBK model for methyleugenol incorporates a series of mathematical descriptions of key physiological and biochemical processes. aau.edu.joresearchgate.net This includes parameters for blood flow, tissue volumes, and, crucially, the kinetics of the metabolic enzymes involved. The model simulates how methyleugenol is converted to this compound (a bioactivation step) and how both the parent compound and this metabolite are processed through various detoxification pathways. aau.edu.jo
Key metabolic pathways for this compound that are incorporated into these models include:
Sulfonation: Catalyzed by sulfotransferases (SULTs), this is considered the ultimate bioactivation step, leading to the formation of 1'-sulfooxymethyleugenol. This metabolite is unstable and can form a reactive carbocation that binds to DNA. aau.edu.jonih.gov
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway. aau.edu.jonih.gov
Oxidation: Further oxidation of this compound can lead to other metabolites, such as 1'-oxomethyleugenol. nih.gov
PBK models have been developed for both rats and humans, allowing for interspecies comparisons. nih.gov For instance, a human PBK model for methyleugenol was defined using parameters derived from in vitro experiments with human liver microsomes and recombinant enzymes, as well as in silico predictions. nih.gov This model revealed significant species differences in the metabolism of this compound. While glucuronidation is a major pathway in male rat liver, it appears to be a minor route in human liver. nih.gov Conversely, the formation of 1'-oxomethyleugenol is significantly higher in human liver compared to rat liver. nih.gov
Furthermore, these models have been used to explore interindividual human variability in methyleugenol metabolism. By incorporating kinetic data from a range of individual human liver samples and using Monte Carlo simulations, researchers can predict the variation in the formation of 1'-sulfooxymethyleugenol across the human population. aau.edu.jo These simulations have shown that variability in the activity of enzymes like P450 1A2 (which forms this compound) and the sulfotransferases that act on it are major determinants of the ultimate bioactivation level. aau.edu.jo
Table 2: Key Parameters in PBK Models for this compound Metabolism
| Parameter Type | Specific Parameter | Relevance in the Model |
| Enzyme Kinetics | Kinetic constants for sulfonation of this compound | Determines the rate of formation of the ultimate reactive metabolite, 1'-sulfooxymethyleugenol aau.edu.jonih.gov |
| Enzyme Kinetics | Kinetic constants for glucuronidation of this compound | Represents a key detoxification pathway, competing with sulfonation aau.edu.jonih.gov |
| Enzyme Kinetics | Kinetic constants for oxidation of this compound | Represents an alternative metabolic pathway influencing the amount of substrate available for sulfonation and glucuronidation aau.edu.jonih.gov |
| Physiological | Liver blood flow and volume | Dictates the delivery of methyleugenol and this compound to the primary site of metabolism |
| Variability | Interindividual differences in enzyme activity (e.g., SULTs, P450s) | Used in Monte Carlo simulations to predict the range of bioactivation across a population aau.edu.jo |
This table outlines the types of parameters and their significance within PBK models that investigate the metabolic fate of this compound.
Chemical Synthesis and Stereochemical Considerations in Research
Synthetic Pathways for 1'-Hydroxymethyleugenol
The laboratory synthesis of this compound is crucial for obtaining the compound in sufficient purity and quantity for research, independent of biological metabolism. The primary route to racemic this compound involves the selective oxidation of its parent compound, methyleugenol.
A chemically sound and established method for this type of transformation is allylic oxidation. This reaction specifically targets a C-H bond on a carbon atom adjacent to a double bond. For the conversion of methyleugenol to this compound, the target is the C-H bond at the 1'-position of the allyl side chain.
A common and effective reagent for this purpose is selenium dioxide (SeO₂). chemicalbook.comadichemistry.com This process, often referred to as the Riley oxidation, is a well-documented method for the allylic hydroxylation of olefins. wikipedia.org The reaction mechanism involves an initial ene reaction between the alkene (methyleugenol) and selenium dioxide, followed by a nih.govmdpi.com-sigmatropic rearrangement, which upon hydrolysis, yields the desired allylic alcohol (this compound). adichemistry.comwikipedia.org
The synthesis would begin with methyleugenol as the starting material, which itself is readily prepared by the methylation of eugenol (B1671780). mdpi.com The reaction with selenium dioxide would be carried out in a suitable solvent, yielding a racemic mixture of (±)-1'-Hydroxymethyleugenol. wikipedia.org Subsequent purification using standard chromatographic techniques would be required to isolate the final product.
Table 1: Proposed Synthetic Pathway for Racemic this compound
| Step | Starting Material | Key Reagent(s) | Product | Reaction Type |
| 1 | Methyleugenol | Selenium Dioxide (SeO₂) | (±)-1'-Hydroxymethyleugenol | Allylic Oxidation (Riley Oxidation) wikipedia.org |
Preparation and Analysis of Stereoisomers (Enantiomers) for Mechanistic Studies
This compound possesses a stereocenter at the 1'-position, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1'-Hydroxymethyleugenol and (S)-1'-Hydroxymethyleugenol. Since enantiomers can exhibit different biological activities, studying them individually is critical for mechanistic research. This requires the separation of the racemic mixture obtained from chemical synthesis.
Two primary strategies are employed for the resolution of enantiomers:
Direct Chromatographic Resolution: This is the most common and efficient method for separating enantiomers in both analytical and preparative scales. rsc.org The technique utilizes High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP). rsc.orgmdpi.com These CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for resolving a broad range of racemic compounds, including alcohols. researchgate.net The racemic this compound mixture would be passed through a chiral HPLC column, and the separated enantiomers would be collected as distinct fractions.
Indirect Separation via Diastereomer Formation: This classical resolution method involves chemically converting the mixture of enantiomers into a mixture of diastereomers. libretexts.org Since this compound is an alcohol, it can be reacted with an enantiomerically pure chiral acid to form diastereomeric esters. nih.gov Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point, chromatographic behavior) and can be separated using standard, non-chiral chromatography techniques. nih.gov After separation, the chiral acid auxiliary is chemically cleaved from each diastereomer to yield the pure (R) and (S) enantiomers of this compound. libretexts.org
The analysis of the enantiomeric purity of the separated isomers is typically performed using analytical chiral HPLC, which can confirm the success of the resolution.
Synthesis of Key Metabolites for Mechanistic Investigations
To fully understand the biological pathways involving this compound, researchers often require pure samples of its downstream metabolites. The chemical synthesis of these compounds is essential for their use as reference standards in metabolic studies and for direct testing of their biological activities.
For example, two key metabolites related to this compound are 1'-Oxomethyleugenol and Methyleugenol-2',3'-epoxide. Published research has described the specific synthesis of these compounds for toxicological investigations.
Synthesis of 1'-Oxomethyleugenol: This ketone metabolite can be synthesized directly from this compound through an oxidation reaction. Standard oxidizing agents that convert secondary alcohols to ketones can be employed for this transformation.
Synthesis of Methyleugenol-2',3'-epoxide: The epoxide metabolite is prepared from the parent compound, methyleugenol. The epoxidation of the allyl double bond is effectively achieved using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. researchgate.net This reaction selectively converts the alkene functional group into an epoxide ring.
The availability of these synthetically prepared metabolites allows for controlled experiments to determine their specific roles in cytotoxicity and DNA adduct formation, helping to elucidate the complete metabolic activation pathway of methyleugenol. researchgate.net
Q & A
Q. What gaps exist in understanding cell death mechanisms triggered by this compound-DNA adducts?
- Limited data exist on apoptosis/necrosis thresholds. Live-cell imaging coupled with caspase-3 activation assays and transcriptomic analysis of pro-apoptotic genes (e.g., BAX, PUMA) could clarify mechanisms .
Methodological Recommendations
- For metabolic studies : Use human hepatocyte spheroids or 3D microphysiological systems to mimic in vivo CYP450/SULT interplay .
- For adduct detection : Combine high-resolution mass spectrometry with immunoaffinity enrichment to improve sensitivity in low-abundance samples .
- For risk modeling : Validate PBK predictions with human biomonitoring data (e.g., urinary mercapturate metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
